molecular formula C12H17BrN4O3S B12213676 2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]acetohydrazide

2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]acetohydrazide

Cat. No.: B12213676
M. Wt: 377.26 g/mol
InChI Key: IHCTVSFJENZHGS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]acetohydrazide typically involves the reaction of 4-(4-bromobenzenesulfonyl)piperazine with acetohydrazide under specific conditions. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, at a controlled temperature . The product is then purified using techniques like recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide derivatives.

Scientific Research Applications

2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]pyrazine
  • 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide

Uniqueness

2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]acetohydrazide is unique due to its specific structural features, such as the presence of the bromobenzenesulfonyl group and the piperazine ring.

Properties

Molecular Formula

C12H17BrN4O3S

Molecular Weight

377.26 g/mol

IUPAC Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]acetohydrazide

InChI

InChI=1S/C12H17BrN4O3S/c13-10-1-3-11(4-2-10)21(19,20)17-7-5-16(6-8-17)9-12(18)15-14/h1-4H,5-9,14H2,(H,15,18)

InChI Key

IHCTVSFJENZHGS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NN)S(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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